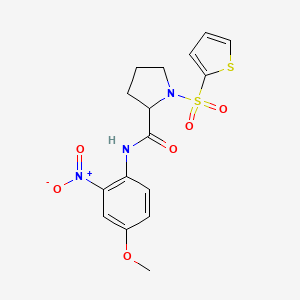

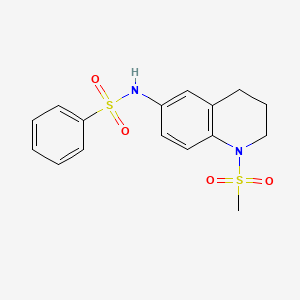

N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrrolidine compounds involves multi-step organic reactions, including the Michael reaction for constructing pyrrolidine rings with specific substitutions. For instance, the Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes can lead to the synthesis of related pyrrolidine structures with high diastereoselectivity, providing a potential pathway for synthesizing N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide and its derivatives (Revial et al., 2000).

Molecular Structure Analysis

The crystal structure and molecular conformation of solvated related compounds reveal the importance of the pyrrolidine ring and attached groups in determining the overall molecular geometry. X-ray crystallography and computational methods such as AM1 molecular orbital calculations can provide detailed insights into the molecular structure, including bond lengths, angles, and conformational preferences (Banerjee et al., 2002).

Chemical Reactions and Properties

N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide and its structurally related compounds participate in various chemical reactions, including nucleophilic substitutions and cyclizations. These reactions are crucial for the functionalization of the pyrrolidine ring and the introduction of specific substituents that define its chemical properties (Korkmaz & Zora, 2020).

Aplicaciones Científicas De Investigación

1. Structural Analysis and Conformational Study

A study by Banerjee et al. (2002) focused on the crystal structure and molecular conformation of a solvated compound closely related to N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide. This research, primarily using X-ray analysis and molecular orbital methods, is vital for understanding the compound's potential in antineoplastic (anti-cancer) applications. The study revealed detailed insights into the compound's crystal structure and its interactions at the molecular level (Banerjee et al., 2002).

2. Synthesis and Biological Activity

Research by Lalpara et al. (2021) involves the synthesis of compounds structurally similar to the one , demonstrating their potential for antidiabetic activity. This study illustrates how modifications in the molecular structure can lead to different biological activities, which is crucial for drug development and therapeutic applications (Lalpara et al., 2021).

3. Pharmacological Characterization

Grimwood et al. (2011) investigated a compound with a structural similarity to N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, focusing on its potential as a κ-opioid receptor antagonist. Such studies are essential for understanding the pharmacological properties and potential therapeutic uses of similar compounds, especially in the context of treating conditions like depression and addiction (Grimwood et al., 2011).

Propiedades

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S2/c1-25-11-6-7-12(14(10-11)19(21)22)17-16(20)13-4-2-8-18(13)27(23,24)15-5-3-9-26-15/h3,5-7,9-10,13H,2,4,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTPRWMQJSUERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)

![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)

![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)

![2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2482571.png)